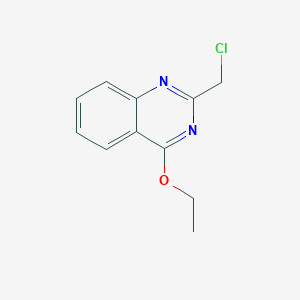

2-(Chloromethyl)-4-ethoxyquinazoline

CAS No.: 668276-10-6

Cat. No.: VC16795660

Molecular Formula: C11H11ClN2O

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 668276-10-6 |

|---|---|

| Molecular Formula | C11H11ClN2O |

| Molecular Weight | 222.67 g/mol |

| IUPAC Name | 2-(chloromethyl)-4-ethoxyquinazoline |

| Standard InChI | InChI=1S/C11H11ClN2O/c1-2-15-11-8-5-3-4-6-9(8)13-10(7-12)14-11/h3-6H,2,7H2,1H3 |

| Standard InChI Key | OXXRWKGKLDEVHY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=NC(=NC2=CC=CC=C21)CCl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The quinazoline core consists of a benzene ring fused to a pyrimidine ring, with nitrogen atoms at positions 1 and 3. In 2-(chloromethyl)-4-ethoxyquinazoline, the chloromethyl (-CH2Cl) and ethoxy (-OCH2CH3) substituents at positions 2 and 4, respectively, introduce electrophilic and steric influences that modulate reactivity and interactions with biological targets. The molecular formula is C11H11ClN2O, with a molecular weight of 228.67 g/mol.

Physical and Chemical Characteristics

While experimental data for 2-(chloromethyl)-4-ethoxyquinazoline are scarce, analogous compounds provide insights:

-

Melting Point: 2-(Chloromethyl)-4-methylquinazoline melts at 61–65°C . Substituting methyl with ethoxy may lower the melting point due to increased steric bulk.

-

Solubility: Chloroform and methanol are common solvents for chloromethyl-substituted quinazolines . The ethoxy group may enhance solubility in polar aprotic solvents.

-

Stability: Like its analogs, this compound is likely sensitive to hydrolysis under acidic or basic conditions, necessitating storage under inert atmospheres at 2–8°C .

Table 1: Inferred Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C11H11ClN2O |

| Molecular Weight | 228.67 g/mol |

| Predicted Boiling Point | ~240–260°C |

| Solubility in Water | Low (~3–5 mg/L at 20°C) |

| LogP (Partition Coefficient) | ~2.1 (indicative of moderate lipophilicity) |

Synthetic Methodologies

Pathway Design Strategies

Synthesis of 2-(chloromethyl)-4-ethoxyquinazoline can be adapted from established routes for analogous compounds:

Cyclocondensation of Anthranilic Acid Derivatives

The MDPI protocol for 2-chloromethyl-4(3H)-quinazolinones involves reacting o-anthranilic acid derivatives with chloroacetonitrile under acidic conditions . For the 4-ethoxy variant, 4-ethoxyanthranilic acid could serve as the starting material. Chloroacetonitrile introduces the chloromethyl group, while the ethoxy substituent is pre-installed on the anthranilic acid precursor.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate quinazoline formation, reducing reaction times from hours to minutes . This method could enhance yields for the title compound by minimizing side reactions.

Stepwise Procedure (Hypothetical)

-

Starting Material: 4-Ethoxyanthranilic acid (hypothetical).

-

Reaction with Chloroacetonitrile:

-

Workup:

-

Cool the mixture, filter the precipitate, and wash with methanol/water.

-

Purify via recrystallization or column chromatography.

-

Table 2: Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | Methanol |

| Catalyst | H3PO4 (10–20 mol%) |

| Temperature | 80°C (reflux) |

| Reaction Time | 24–48 hours |

| Yield (Predicted) | 70–85% |

Biological and Pharmacological Applications

Anticancer Activity

Quinazoline derivatives exhibit potent anticancer properties by inhibiting tyrosine kinases (e.g., EGFR). The MDPI study demonstrated that 2-chloromethyl-4(3H)-quinazolinones, when converted to 4-anilinoquinazolines, showed IC50 values of 3.2–20 µM against HepG2, MDA-MB-468, and HCT-116 cell lines . The ethoxy group in 2-(chloromethyl)-4-ethoxyquinazoline may enhance membrane permeability or target affinity, potentially improving cytotoxic profiles.

Intermediate in Drug Synthesis

This compound serves as a precursor for structurally complex therapeutics. For example:

-

Linagliptin Analogs: 2-Chloromethyl-4-methylquinazoline is an intermediate in linagliptin (a dipeptidyl peptidase-4 inhibitor) synthesis . The ethoxy variant could similarly function in modifying drug scaffolds.

-

Hedgehog Pathway Inhibitors: Chloromethylquinazolines are utilized in synthesizing hedgehog signaling antagonists, relevant in treating basal cell carcinoma .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume